molecular formula C23H18N4O3 B1242749 4-(1-Naphthylmethoxy)benzaldehyde (5-nitro-2-pyridinyl)hydrazone

4-(1-Naphthylmethoxy)benzaldehyde (5-nitro-2-pyridinyl)hydrazone

Cat. No.: B1242749
M. Wt: 398.4 g/mol
InChI Key: SFOWSFRAUJGEOT-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(1-naphthalenylmethoxy)phenyl]methylideneamino]-5-nitro-2-pyridinamine is a member of naphthalenes.

Scientific Research Applications

  • Synthesis and Characterization : New complexes and ligands involving substituted benzaldehyde hydrazones, including structures similar to 4-(1-Naphthylmethoxy)benzaldehyde (5-nitro-2-pyridinyl)hydrazone, have been synthesized and characterized. These compounds demonstrate moderate to excellent yields and have been analyzed for their physical properties and spectra, including IR, MS, and NMR spectroscopy (Abu-Surrah et al., 2010).

  • Catalytic Applications : Certain benzaldehyde thiosemicarbazone complexes, akin to the chemical structure of interest, exhibit significant catalytic efficiency in C–C and C–N coupling reactions. This highlights the potential of such compounds in facilitating organic synthesis processes (Dutta et al., 2012).

  • Metal Complex Formation : Studies have explored the interactions of hydrazone compounds with metal ions, leading to the formation of complexes. This research provides insights into the molecular design of hydrazone reagents that are highly sensitive and selective (Odashima et al., 1993).

  • Biomedical Research : Research into the antimicrobial activity of coordination compounds involving hydrazones derived from 5-nitro-2-furaldehyde indicates selective activity against various microorganisms. This suggests potential biomedical applications for such compounds (Samus’ et al., 1994).

  • Photophysical Properties : The synthesis and study of 4-((E)-2-benzylidenehydrazinyl)benzonitrile derivatives, related in structure to the compound of interest, reveal their photophysical properties and potential for cytotoxic activity. This opens avenues for their application in photochemistry and photobiology (Tripathi et al., 2019).

Properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-nitropyridin-2-amine

InChI

InChI=1S/C23H18N4O3/c28-27(29)20-10-13-23(24-15-20)26-25-14-17-8-11-21(12-9-17)30-16-19-6-3-5-18-4-1-2-7-22(18)19/h1-15H,16H2,(H,24,26)/b25-14+

InChI Key

SFOWSFRAUJGEOT-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=N/NC4=NC=C(C=C4)[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=NNC4=NC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=NNC4=NC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Naphthylmethoxy)benzaldehyde (5-nitro-2-pyridinyl)hydrazone
Reactant of Route 2
Reactant of Route 2
4-(1-Naphthylmethoxy)benzaldehyde (5-nitro-2-pyridinyl)hydrazone
Reactant of Route 3
Reactant of Route 3
4-(1-Naphthylmethoxy)benzaldehyde (5-nitro-2-pyridinyl)hydrazone
Reactant of Route 4
4-(1-Naphthylmethoxy)benzaldehyde (5-nitro-2-pyridinyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.